7-Nitroisoquinoline
Overview
Description
7-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 7-Nitroisoquinoline is represented by the linear formula C9H6N2O2 .
Chemical Reactions Analysis
7-Nitroisoquinoline has been involved in complex gas–liquid–solid reactions, including the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .
Physical And Chemical Properties Analysis
7-Nitroisoquinoline is a solid substance . It should be stored in a dry room at ambient temperature .
Scientific Research Applications
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Organic and Pharmaceutical Chemistry
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
- They are used as components of anti-cancer, anti-malarial and some other drugs .
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- Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene .
- It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
Safety And Hazards
7-Nitroisoquinoline is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and possibly others . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and keeping away from sources of ignition .
Future Directions
properties
IUPAC Name |
7-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHIPIPUVLUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480874 | |
Record name | 7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisoquinoline | |
CAS RN |
13058-73-6 | |
Record name | 7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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